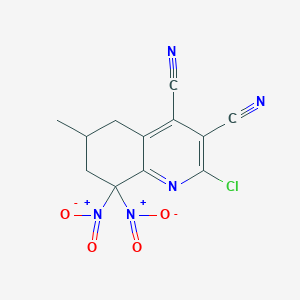![molecular formula C27H30FN3O3 B14942610 3-[1'-(4-Fluorobenzoyl)-4,4'-bipiperidin-1-YL]-1-phenyl-2,5-pyrrolidinedione](/img/structure/B14942610.png)
3-[1'-(4-Fluorobenzoyl)-4,4'-bipiperidin-1-YL]-1-phenyl-2,5-pyrrolidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[1’-(4-Fluorobenzoyl)-4,4’-bipiperidin-1-YL]-1-phenyl-2,5-pyrrolidinedione is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a fluorobenzoyl group, a bipiperidinyl moiety, and a pyrrolidinedione core.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1’-(4-Fluorobenzoyl)-4,4’-bipiperidin-1-YL]-1-phenyl-2,5-pyrrolidinedione typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-fluorobenzoyl chloride with a bipiperidine derivative under controlled conditions to form the bipiperidinyl intermediate. This intermediate is then reacted with a phenylpyrrolidinedione derivative to yield the final product. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high yield while minimizing the risk of contamination. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the desired purity levels .
化学反応の分析
Types of Reactions
3-[1’-(4-Fluorobenzoyl)-4,4’-bipiperidin-1-YL]-1-phenyl-2,5-pyrrolidinedione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other reduced forms.
Substitution: The fluorobenzoyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal results .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols. Substitution reactions can result in various substituted derivatives, depending on the nucleophile employed .
科学的研究の応用
3-[1’-(4-Fluorobenzoyl)-4,4’-bipiperidin-1-YL]-1-phenyl-2,5-pyrrolidinedione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and polymers.
Biology: The compound is studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of high-performance materials and specialty chemicals.
作用機序
The mechanism of action of 3-[1’-(4-Fluorobenzoyl)-4,4’-bipiperidin-1-YL]-1-phenyl-2,5-pyrrolidinedione involves its interaction with specific molecular targets and pathways. The compound is known to generate reactive oxygen species, which can induce oxidative stress in cells. This oxidative stress can lead to cell death, making the compound a potential anticancer agent. Additionally, it can bind to DNA and inhibit DNA synthesis, further contributing to its cytotoxic effects .
類似化合物との比較
Similar Compounds
Flubendazole: An anthelmintic compound with a similar fluorobenzoyl group.
1-(4-Fluorobenzoyl)-N-(3-methylbutyl)-4-piperidinecarboxamide: Another compound with a fluorobenzoyl group and piperidine moiety.
Uniqueness
3-[1’-(4-Fluorobenzoyl)-4,4’-bipiperidin-1-YL]-1-phenyl-2,5-pyrrolidinedione is unique due to its combination of a bipiperidinyl moiety and a pyrrolidinedione core, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and industrial applications .
特性
分子式 |
C27H30FN3O3 |
|---|---|
分子量 |
463.5 g/mol |
IUPAC名 |
3-[4-[1-(4-fluorobenzoyl)piperidin-4-yl]piperidin-1-yl]-1-phenylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C27H30FN3O3/c28-22-8-6-21(7-9-22)26(33)30-16-12-20(13-17-30)19-10-14-29(15-11-19)24-18-25(32)31(27(24)34)23-4-2-1-3-5-23/h1-9,19-20,24H,10-18H2 |
InChIキー |
JGGWLTMDYSGDKK-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCC1C2CCN(CC2)C(=O)C3=CC=C(C=C3)F)C4CC(=O)N(C4=O)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[2-(methoxycarbonyl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromen-3-yl]benzoic acid](/img/structure/B14942533.png)
![1-hydroxy-2-(propan-2-yl)-1H-naphtho[2,3-d]imidazole-4,9-dione](/img/structure/B14942540.png)
![3-methyl-N-[3-(morpholin-4-ylcarbonyl)phenyl]-2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonamide](/img/structure/B14942543.png)
![3-(4-chlorophenyl)-6-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14942545.png)
![4-bromo-1-hydroxy-6,7-dimethylfuro[3,4-c]pyridin-3(1H)-one](/img/structure/B14942560.png)
![1H-Pyrrole-3-carbonitrile, 2-amino-1-[(4-chlorophenyl)methyl]-4,5-dimethyl-](/img/structure/B14942563.png)
![N-[4-({4-[(4-ethoxyphenyl)amino]piperidin-1-yl}sulfonyl)phenyl]acetamide](/img/structure/B14942574.png)
![4,4,9-trimethyl-6-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B14942577.png)
![5-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-4-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B14942594.png)
![methyl 4-[1-(3-chlorophenyl)-5-oxo-4,5,6,7-tetrahydro-1H-imidazo[4,5-b]pyridin-7-yl]benzoate](/img/structure/B14942596.png)
![(5Z)-3-[2-(1H-benzimidazol-2-yl)ethyl]-5-(3,4-dimethoxybenzylidene)-2-(4-methoxyphenyl)-3,5-dihydro-4H-imidazol-4-one](/img/structure/B14942600.png)

![methyl 5-{(2R,3S,4R)-3-chloro-4-[(methoxycarbonyl)amino]tetrahydrothiophen-2-yl}pentanoate](/img/structure/B14942611.png)
![7-(4-hydroxyphenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B14942613.png)
